molecular formula C16H17N5O2S B2984809 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034371-66-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2984809
CAS No.: 2034371-66-7
M. Wt: 343.41
InChI Key: PQJFKXOAYFNRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide is a high-purity chemical compound designed for research applications. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on this heterocyclic system are of significant interest in various research fields. For instance, structurally related [1,2,4]triazolo[4,3-b]pyridazine compounds have been investigated as novel pesticides, demonstrating activity as arthropodicides and insecticides . Furthermore, analogs of this scaffold have been identified as having affinity for receptor protein-tyrosine kinases, indicating potential in cell signaling and oncology research . The structure of this particular compound incorporates a methoxy group at the 6-position of the pyridazine ring and a propanamide linker with a phenylthio ether side chain. This specific substitution pattern may influence properties such as solubility, metabolic stability, and target binding affinity, making it a valuable intermediate or tool compound for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the design and synthesis of novel molecules for agricultural or pharmaceutical research and development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-23-16-8-7-13-18-19-14(21(13)20-16)11-17-15(22)9-10-24-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJFKXOAYFNRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCSC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core with a phenylthio group, contributing to its unique pharmacological profile. Its molecular formula is C16H18N6OC_{16}H_{18}N_6O with a molecular weight of approximately 318.36 g/mol. The methoxy group enhances solubility and bioavailability, which are critical for therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The following table summarizes some of the notable biological activities associated with this compound:

Biological Activity Mechanism Reference
AnticancerInhibition of c-Met kinase in cancer cell lines (A549, MCF-7, HeLa)
AntimicrobialPotential activity against various pathogens
AntiviralModulation of viral replication processes

Synthesis Pathways

The synthesis of this compound typically involves multi-step procedures. A general synthetic route may include:

  • Formation of Triazolo-Pyridazine Core : Utilizing appropriate precursors to construct the triazolo-pyridazine framework.
  • Introduction of Methoxy Group : Methylation reactions to introduce the methoxy substituent at the 6-position.
  • Coupling with Phenylthio Group : Employing coupling reactions to attach the phenylthio moiety.
  • Final Amide Formation : Reaction with propanamide derivatives to yield the final product.

Anticancer Activity

A study evaluated the compound's inhibitory effects on c-Met kinase across several cancer cell lines. The findings demonstrated significant cytotoxicity with IC50 values indicating effective inhibition:

  • A549 Cell Line : IC50 = 1.06 ± 0.16 μM
  • MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM
  • HeLa Cell Line : IC50 = 2.73 ± 0.33 μM

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent targeting c-Met signaling pathways .

Antimicrobial Potential

The structural characteristics of this compound indicate potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, highlighting the need for further exploration into this aspect .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Modifications: All analogs retain the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents. The target compound’s 3-(phenylthio)propanamide group distinguishes it from benzimidazole (), indole (), and isoquinoline derivatives ().

Linker Length and Flexibility :

  • The butanamide linker in ’s compound may enhance solubility compared to the propanamide chain in the target compound. However, longer linkers could reduce target specificity due to increased conformational freedom .

Biological Activity :

  • While direct data on the target compound’s activity are absent, structurally related compounds exhibit cytotoxicity. For example, [1,2,4]triazolo[4,3-b]pyridazine derivatives with chloro substituents (e.g., compound 24 in ) showed significant activity against HepA cell lines (IC50: <1.2 μg mL⁻¹) . The phenylthio group in the target compound may confer unique interactions with cysteine residues in enzymes or receptors.

Q & A

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., using GOLD scoring) can evaluate binding affinity to target proteins. Compare its triazolopyridazine core with analogs like benzyl 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfonylacetate (GOLD score: 86.07) to infer interactions with enzymes or receptors . Combine with MD simulations to assess dynamic binding behavior.

Q. What strategies resolve contradictions in toxicity data between structurally similar triazolopyridazines?

  • Methodological Answer : Discrepancies (e.g., acute toxicity in some derivatives vs. no hazards in others ) may arise from substituent effects. Perform in vitro assays (e.g., MTT for cytotoxicity) and in vivo acute toxicity studies (OECD Guideline 423) to validate classifications. QSAR models can link structural features (e.g., methoxy vs. chloro groups) to toxicity profiles .

Q. How can synthetic routes be optimized to improve yield and purity of the target compound?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) for key steps:
  • Step 1 : Use NaH in DMF for efficient etherification of the triazolopyridazine core .
  • Step 2 : Employ coupling agents like EDC/HOBt for amide bond formation with 3-(phenylthio)propanamide.
    Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, gradient elution) .

Q. What analytical techniques are most effective for resolving spectral data inconsistencies in triazolopyridazine derivatives?

  • Methodological Answer : For ambiguous ¹H NMR signals (e.g., overlapping aromatic peaks), use 2D NMR (COSY, HSQC) or crystallography (if single crystals are obtainable). High-resolution MS and IR spectroscopy can confirm functional groups like the methoxy and thioether moieties .

Research Design & Data Analysis

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Vary substituents : Synthesize analogs with different arylthio groups (e.g., 4-fluorophenyl vs. 3-nitrophenyl) or pyridazine modifications (e.g., 6-chloro vs. 6-methoxy).
  • Assay selection : Test against disease-relevant targets (e.g., kinases, microbial enzymes) using enzymatic inhibition assays.
  • Data analysis : Apply multivariate statistics (PCA) to correlate structural features with activity .

Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • In vitro : Caco-2 cells for permeability, microsomal stability assays (liver S9 fractions) for metabolic profiling.
  • In vivo : Rodent studies to measure bioavailability, half-life, and tissue distribution. LC-MS/MS is recommended for sensitive quantification in plasma .

Contradictions & Limitations

Q. Why do some triazolopyridazines exhibit significant bioactivity while others show minimal effects?

  • Methodological Answer : Bioactivity depends on substituent positioning and electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) on the phenylthio moiety may enhance binding to hydrophobic enzyme pockets, while bulky groups reduce solubility . Validate via comparative docking and free-energy calculations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.